molecular formula C18H28N2OS B14944640 Thiourea, 1-(adamantane-1-carbonyl)-3-cyclohexyl-

Thiourea, 1-(adamantane-1-carbonyl)-3-cyclohexyl-

Cat. No.: B14944640
M. Wt: 320.5 g/mol
InChI Key: JZRDYHDBBVXOCR-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA is a compound that features a unique combination of an adamantyl group and a cyclohexylthiourea moiety. The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The cyclohexylthiourea part of the molecule is known for its potential biological activity, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA typically involves the reaction of 1-adamantylcarbonyl chloride with cyclohexylthiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and facilitate its interaction with biological membranes, while the cyclohexylthiourea moiety may interact with specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ADAMANTYLCARBONYL)-N’-PENTYLTHIOUREA
  • N-(1-ADAMANTYLCARBONYL)-N’-PHENYLTHIOUREA
  • N-(1-ADAMANTYLCARBONYL)-N’-METHYLTHIOUREA

Uniqueness

N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA is unique due to the presence of both the adamantyl and cyclohexylthiourea groups. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C18H28N2OS

Molecular Weight

320.5 g/mol

IUPAC Name

N-(cyclohexylcarbamothioyl)adamantane-1-carboxamide

InChI

InChI=1S/C18H28N2OS/c21-16(20-17(22)19-15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,1-11H2,(H2,19,20,21,22)

InChI Key

JZRDYHDBBVXOCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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